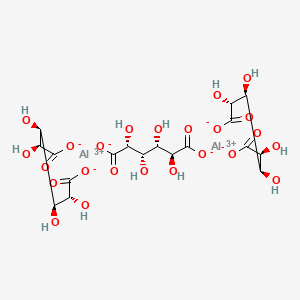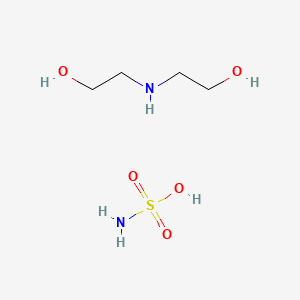
1,1-Dimethylpropyl phenoxyperoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylpropyl phenoxyperoxyacetate is an organic compound with the molecular formula C13H18O4 It is known for its unique chemical structure, which includes a phenoxy group and a peroxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethylpropyl phenoxyperoxyacetate typically involves the reaction of 1,1-dimethylpropyl alcohol with phenoxyacetic acid in the presence of a peroxidizing agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired peroxy compound. Common reagents used in this synthesis include hydrogen peroxide or organic peroxides, and the reaction is often conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethylpropyl phenoxyperoxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
1,1-Dimethylpropyl phenoxyperoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the manufacture of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 1,1-Dimethylpropyl phenoxyperoxyacetate exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and other biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 1,1-Dimethylpropyl peroxyacetate
- Phenoxyacetic acid
- tert-Butyl peroxyacetate
Comparison: 1,1-Dimethylpropyl phenoxyperoxyacetate is unique due to the presence of both a phenoxy group and a peroxyacetate moiety, which confer distinct reactivity and properties.
Propriétés
Numéro CAS |
94089-14-2 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-methylbutan-2-yl 2-phenoxyethaneperoxoate |
InChI |
InChI=1S/C13H18O4/c1-4-13(2,3)17-16-12(14)10-15-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Clé InChI |
PQACISFNSXHXIP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OOC(=O)COC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


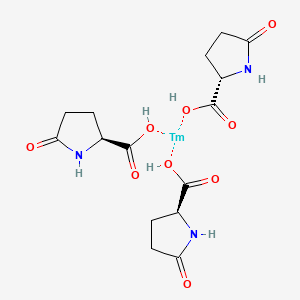
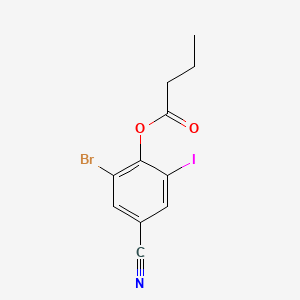
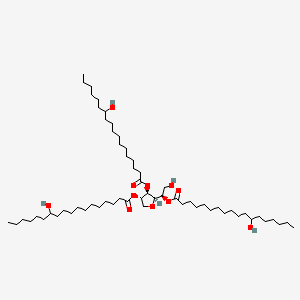

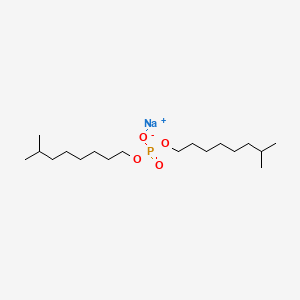
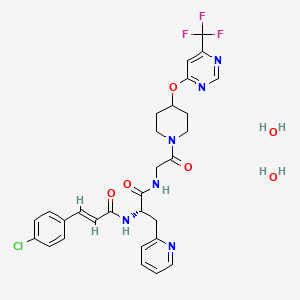
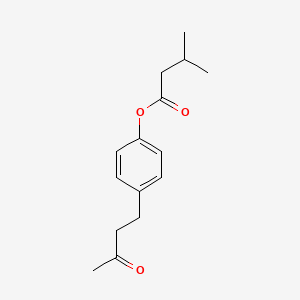
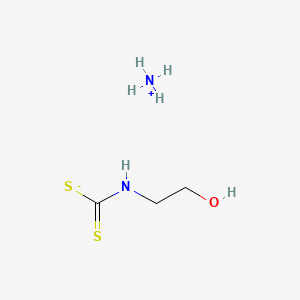
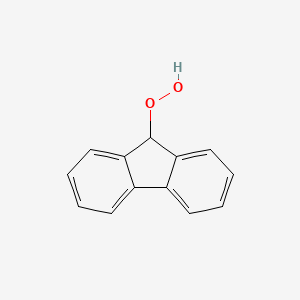
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)

